molecular formula C24H17N3O7S B11556999 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate

4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate

Cat. No.: B11556999
M. Wt: 491.5 g/mol
InChI Key: BEYVGDFSXQAVFA-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE is a complex organic compound that features a naphthalene ring, a formamido group, and a nitrobenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE typically involves multi-component reactions. One efficient method involves the condensation of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate under normal heating conditions . This method is advantageous due to the use of an inexpensive and readily available catalyst, easy workup, and improved yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL: Similar structure with a pyrazolone nucleus.

    3-{[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO}PYRIDINIUM PERCHLORATE: Contains a naphthalene ring and an imino group.

Uniqueness

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a naphthalene ring and a nitrobenzene sulfonate group allows for diverse applications in various fields.

Properties

Molecular Formula

C24H17N3O7S

Molecular Weight

491.5 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate

InChI

InChI=1S/C24H17N3O7S/c28-23-13-18-5-2-1-4-17(18)12-22(23)24(29)26-25-15-16-8-10-20(11-9-16)34-35(32,33)21-7-3-6-19(14-21)27(30)31/h1-15,28H,(H,26,29)/b25-15+

InChI Key

BEYVGDFSXQAVFA-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.